molecular formula C12H15N3O5S2 B2487105 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798542-62-7

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2487105
CAS No.: 1798542-62-7
M. Wt: 345.39
InChI Key: GQEFSNHVILZJHI-UHFFFAOYSA-N
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Description

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole moiety. This can be achieved through a metal-free synthetic route, which is eco-friendly and avoids the use of toxic catalysts . The subsequent steps involve the sulfonylation of the pyrrolidine ring and the formation of the thiazolidine-2,4-dione core. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and reagents like carboxylic acids and amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.

    Reduction: Reducing agents can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it might interfere with DNA damage repair mechanisms, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S2/c1-7-11(8(2)20-13-7)22(18,19)14-4-3-9(5-14)15-10(16)6-21-12(15)17/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEFSNHVILZJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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